molecular formula C10H9NO3S B160885 6-Amino-1-naphthalenesulfonic acid CAS No. 81-05-0

6-Amino-1-naphthalenesulfonic acid

Cat. No.: B160885
CAS No.: 81-05-0
M. Wt: 223.25 g/mol
InChI Key: YUNBHHWDQDGWHC-UHFFFAOYSA-N
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Description

6-Amino-1-naphthalenesulfonic acid (CAS: 81-05-0; molecular formula: C₁₀H₉NO₃S) is a naphthalene derivative substituted with an amino group (–NH₂) at the 6-position and a sulfonic acid group (–SO₃H) at the 1-position. The compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and specialty chemicals, owing to its ability to participate in azo coupling reactions and form stable complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1-naphthalenesulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine with concentrated sulfuric acid at elevated temperatures (around 130°C). This process yields mainly 1-aminonaphthalene-6-sulfonic acid . Another method involves the nitration of naphthalene-2-sulfonic acid to produce mixed 5- and 8-nitronaphthalene-2-sulfonic acids, which are then reduced to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. The reaction is typically carried out at controlled temperatures and requires careful handling of reagents to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 6-amino-1-naphthalenesulfonic acid is in the production of dyes. It serves as an intermediate in the synthesis of various azo dyes and other coloring agents. The sulfonic acid group enhances the water solubility of the dyes, making them suitable for textile applications.

Table 1: Common Dyes Derived from this compound

Dye NameApplication AreaColor Type
Acid Yellow 23Textile dyeingYellow
Acid Red 114Food and textileRed
Direct Black 38Textile and paperBlack

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection and quantification of various substances. It can form stable complexes with metal ions, which can be measured spectrophotometrically.

Case Study: Metal Ion Detection

A study demonstrated the use of this compound in detecting lead ions (Pb2+^{2+}) in water samples. The formation of a colored complex allowed for sensitive detection at low concentrations, showcasing its utility in environmental monitoring.

Biochemical Applications

This compound has significant applications in biochemistry, particularly in proteomics and molecular biology.

Protein Labeling

This compound is used for labeling proteins due to its ability to react with amino groups on amino acids. This property makes it useful in studying protein interactions and dynamics.

PCR Enhancer

In molecular biology, it has been identified as a potential enhancer for Polymerase Chain Reaction (PCR) processes, improving yield and specificity through its interaction with DNA polymerase.

Mechanism of Action

The mechanism by which 6-Amino-1-naphthalenesulfonic acid exerts its effects involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biochemical pathways .

Comparison with Similar Compounds

The structural and functional similarities of 6-amino-1-naphthalenesulfonic acid to other naphthalenesulfonic acid derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Solubility Physical Form Key Applications
This compound 81-05-0 C₁₀H₉NO₃S Insoluble in H₂O, EtOH, ether White crystals Dye intermediates, pharmaceuticals
4-Amino-1-naphthalenesulfonic acid 84-86-6 C₁₀H₉NO₃S Slightly soluble in MeOH, pyridine Red-brown crystals Metal complexation, analytical reagents
5-Amino-1-naphthalenesulfonic acid 84-89-9 C₁₀H₉NO₃S Soluble in H₂O White crystals Textile dye synthesis
8-Amino-1-naphthalenesulfonic acid 82-75-7 C₁₀H₉NO₃S Very soluble in glacial HOAc Needle-like crystals Photographic developers
6-Amino-2-naphthalenesulfonic acid 93-00-5 C₁₀H₉NO₃S Soluble in hot H₂O Hydrated crystals Fluorescent probes

Structural and Functional Differences

Substitution Position: The 6-amino-1-sulfo substitution in the target compound creates distinct electronic effects compared to isomers like 4-amino-1-sulfo or 8-amino-1-sulfo. For example, the 6-amino group in this compound enhances steric hindrance, reducing water solubility compared to the 5-amino isomer, which is water-soluble due to favorable hydrogen bonding .

Reactivity: this compound forms stable diazonium salts, critical for azo dye synthesis. In contrast, 8-amino-1-naphthalenesulfonic acid is more reactive in photochemical applications due to its planar structure and extended conjugation .

Industrial Relevance: The sodium salt of this compound (CAS: 58306-87-9) is commercially available and preferred in industrial processes for improved solubility . Meanwhile, 6-amino-1-naphthol-3-sulfonic acid hydrate (CAS: 87-02-5), which contains an additional hydroxyl group, is utilized in high-performance dyes like "I-acid" due to its chelating properties .

Research Findings

  • A study comparing sulfonic acid derivatives demonstrated that this compound exhibits lower thermal stability (decomposition >300°C) than 7-amino-1,3-naphthalenedisulfonic acid (mp >300°C), attributed to the latter’s dual sulfonic groups enhancing molecular rigidity .
  • In dye synthesis, this compound produces brighter hues than its 2-naphthalenesulfonic counterpart, as confirmed by UV-Vis spectroscopy .

Biological Activity

6-Amino-1-naphthalenesulfonic acid, also known as Dahl's acid, is an aromatic sulfonic acid with a variety of biological activities. Its structure, characterized by an amino group and a sulfonic acid group attached to a naphthalene ring, allows it to participate in various biochemical processes. This article explores its biological activity, focusing on its antimicrobial properties, metabolic pathways in microorganisms, and potential applications in biochemistry and pharmaceuticals.

  • Molecular Formula : C₁₀H₉NO₃S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 81-05-0

This compound is slightly soluble in water and can form salts with sodium, calcium, and barium, which are moderately soluble. The compound is known for its reactivity, including bromination and sulfonation reactions that yield various derivatives useful in industrial applications .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating the compound's efficacy against various bacterial strains, it was found to inhibit the growth of specific pathogens. The mechanism of action is believed to involve interference with bacterial metabolic pathways, particularly those related to sulfur metabolism.

Microbial Metabolism

Microbial desulfonation studies reveal that certain bacteria can utilize this compound as a sulfur source. For instance, strain DZ-6 demonstrated the ability to metabolize this compound effectively, yielding significant protein production per mole of sulfur utilized (approximately 4 kg of protein per mole) . This indicates its potential role in bioremediation processes where aromatic sulfonates are present.

Case Study: Utilization by Bacteria

A detailed study involving four bacterial strains (DZ-6, S-313, S-832, Z-63) examined their ability to utilize various aromatic sulfonates as sulfur sources. The results showed that:

  • Strain DZ-6 : Utilized this compound effectively with a high growth yield.
  • Strain S-313 : Produced 1-naphthol from NS-1 and demonstrated different metabolic products from other substrates .

This highlights the compound's significance in microbial ecology and potential applications in industrial microbiology.

Toxicological Profile

Despite its biological activity, safety assessments indicate that this compound can be irritating to skin and eyes upon contact. Inhalation may lead to respiratory irritation. However, it is classified as having low toxicity overall, with no known carcinogenic or mutagenic effects reported .

Applications

Due to its unique properties, this compound finds applications in:

  • Dye Manufacturing : Used as an intermediate in the production of azo dyes.
  • Biochemical Research : Serves as a substrate for studying microbial metabolism.
  • Analytical Chemistry : Employed in various assays due to its reactive functional groups.

Q & A

Q. Basic: What are the standard synthetic routes for 6-amino-1-naphthalenesulfonic acid, and how can purity be optimized?

Methodological Answer :
The compound is typically synthesized via sulfonation of β-naphthylamine or reduction of 6-nitro-1-naphthalenesulfonic acid . Key steps include:

  • Sulfonation : Controlled sulfonation at the 1-position of β-naphthylamine using concentrated sulfuric acid under reflux.
  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) of the nitro precursor.
    Purification : Recrystallization from hot water or ethanol-water mixtures improves purity. Monitor by TLC (silica gel, eluent: ethyl acetate/methanol 8:2) and confirm via melting point (>250°C) .

Q. Basic: How is this compound characterized analytically?

Methodological Answer :

  • UV-Vis Spectroscopy : Detect absorbance maxima at ~290 nm (aromatic π→π* transitions) and ~340 nm (n→π* transitions of sulfonic group) .
  • NMR : 1^1H NMR (D2_2O/DMSO-d6_6) shows peaks at δ 7.8–8.5 ppm (aromatic protons) and δ 6.5 ppm (amine proton). 13^{13}C NMR confirms sulfonic acid substitution at C1 .
  • Elemental Analysis : Verify stoichiometry (C10_{10}H9_9NO3_3S; expected C 53.8%, H 4.06%, N 6.27%) .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid contact with oxidizers (e.g., HNO3_3, KMnO4_4), which may induce decomposition .
  • Degradation : Prolonged exposure to heat (>100°C) or acidic/basic conditions can hydrolyze the sulfonic group, forming naphthylamine derivatives .

Q. Advanced: How do reaction mechanisms differ when this compound undergoes azo coupling?

Methodological Answer :
The amino group facilitates electrophilic substitution, while the sulfonic acid acts as a directing group. For example:

  • Azo Dye Synthesis : Diazotization of aniline derivatives (e.g., 4-aminobenzenesulfonic acid) followed by coupling at the para position of the naphthalene ring. Optimal pH 8–9 (sodium carbonate buffer) minimizes side reactions .
  • Mechanistic Insight : DFT calculations suggest the sulfonic group stabilizes intermediates via resonance, favoring regioselectivity .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer :
Discrepancies often arise from:

  • Sulfonation Conditions : Excess H2_2SO4_4 may sulfonate multiple positions, reducing selectivity. Monitor reaction progress via HPLC .
  • Reduction By-Products : Incomplete reduction of nitro groups generates nitroso intermediates. Use Pd/C with H2_2 at 50 psi for higher efficiency .
    Validation : Cross-reference with X-ray crystallography (if crystals form) or high-resolution mass spectrometry (HRMS) .

Q. Advanced: What are the applications of this compound in biological staining?

Methodological Answer :

  • Protein Staining : Conjugation with diazonium salts forms water-soluble azo dyes for Coomassie Brilliant Blue alternatives. Use at pH 6.5–7.4 for optimal binding .
  • Cell Imaging : Functionalize with fluorescent tags (e.g., FITC) via sulfonic acid’s reactivity with NHS esters. Validate specificity via fluorescence quenching controls .

Q. Advanced: How does pH influence the reactivity of this compound in aqueous solutions?

Methodological Answer :

  • Acidic Conditions (pH < 3) : Protonation of the amino group reduces nucleophilicity, limiting azo coupling.
  • Alkaline Conditions (pH > 10) : Deprotonation of the sulfonic acid enhances solubility but may hydrolyze the amine.
    Optimization : Use buffered solutions (e.g., phosphate buffer pH 7) for balanced reactivity and stability .

Q. Advanced: What computational methods predict the spectroscopic properties of this compound?

Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts UV-Vis spectra and NMR chemical shifts with <5% deviation from experimental data .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability .

Q. Advanced: What are the environmental degradation pathways of this compound?

Methodological Answer :

  • Photodegradation : UV irradiation (λ = 254 nm) cleaves the sulfonic group, forming 1-naphthol and sulfate ions. Monitor via LC-MS .
  • Microbial Degradation : Pseudomonas spp. metabolize the compound via desulfonation, producing nontoxic metabolites. Use OECD 301B test for biodegradability assessment .

Q. Advanced: How to optimize reaction conditions for sulfonic acid derivatives in drug delivery systems?

Methodological Answer :

  • Functionalization : React with succinic anhydride to form amphiphilic derivatives for micelle-based delivery. Characterize critical micelle concentration (CMC) via pyrene fluorescence .
  • pH-Responsive Release : Sulfonic acid’s pKa (~0.5) ensures stability in gastric pH, enabling intestinal release. Validate via in vitro dissolution testing .

Properties

IUPAC Name

6-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHHWDQDGWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230836
Record name 6-Aminonaphthalene-1-sulphonic acid
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-05-0
Record name D Acid
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Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-aminonaphthalene-1-sulphonic acid
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Record name 6-AMINONAPHTHALENE-1-SULPHONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Amino-1-naphthalenesulfonic acid
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6-Amino-1-naphthalenesulfonic acid
6-Amino-1-naphthalenesulfonic acid

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